1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol
Description
1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol is a chemical compound with a complex structure that includes both hydrophilic and hydrophobic components
Properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO4/c1-11-2-3-13(15)14(8-11)20-10-12(19)9-16(4-6-17)5-7-18/h2-3,8,12,17-19H,4-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLATRHHORKTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CN(CCO)CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol typically involves multiple steps. One common method includes the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with bis(2-hydroxyethyl)amine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Sodium hydroxide, ammonia, often in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of various products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism by which 1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[Bis(2-hydroxyethyl)amino]-2-propanol: Shares a similar structure but lacks the chloro and methylphenoxy groups.
2-[Bis(2-hydroxyethyl)amino]ethyl oleate: Contains a similar bis(2-hydroxyethyl)amino group but is esterified with oleic acid.
Uniqueness
1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
